

Application Note: Semisynthesis and Validation of Phellodendrine-d3 Internal Standard

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Compound of Interest

Compound Name: *Phellodendrine*

Cat. No.: *B1195681*

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) Proposed Standard: **Phellodendrine-d3** (

)[1]

Executive Summary

Phellodendrine is a quaternary ammonium isoquinoline alkaloid widely researched for its anti-inflammatory, immunosuppressive, and anti-nephritic properties. Accurate quantification in plasma and tissue via LC-MS/MS is critical for pharmacokinetic (PK) profiling.[1]

Current methodologies often rely on structural analogs (e.g., Magnoflorine or Berberine) as internal standards (IS). However, these analogs do not perfectly track **Phellodendrine's** ionization efficiency or matrix effects. This protocol details the semisynthesis of **Phellodendrine-d3** via the specific

-methylation of its tertiary amine precursor, Coreximine, using Iodomethane-d3 (

).[1] This produces an isotopically labeled standard with identical chromatographic behavior but a distinct mass shift (+3 Da), ensuring superior precision in bioanalytical assays.

Scientific Rationale & Retrosynthetic Analysis

The Challenge: Quaternary Ammonium Quantification

Phellodendrine is a permanently charged cation. This creates specific challenges in LC-MS/MS:

- Matrix Effects: Quaternary amines are susceptible to ion suppression from phospholipids in plasma.
- Retention Shifts: Analog IS molecules often elute at different times, failing to compensate for suppression zones.
- Deuterium Exchange: Labile protons (e.g., -OH) exchange with solvent, making them unsuitable for labeling.^[1]

The Solution: Stable -Methyl-d3 Labeling

The optimal labeling site is the

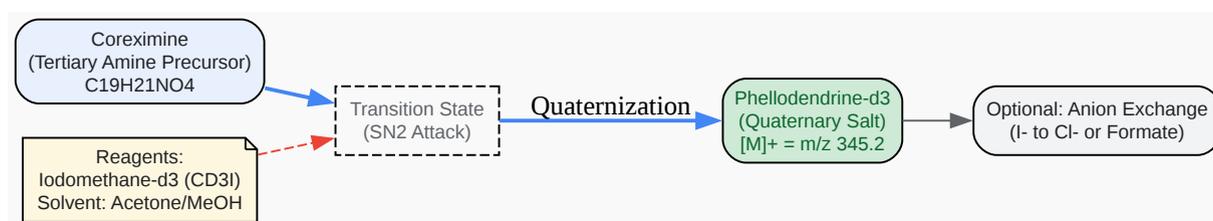
-methyl group.^[1] **Phellodendrine** is structurally the

-methyl quaternary salt of the tertiary alkaloid Coreximine.

- Reaction: Nucleophilic substitution () of the tertiary nitrogen on Coreximine with Iodomethane-d₃.^[1]
- Stability: The bond is metabolically and chemically stable, unlike -methyl groups which may undergo metabolic demethylation.^[1]

Reaction Scheme

The synthesis converts the tertiary amine (Coreximine) to the quaternary ammonium salt (**Phellodendrine-d₃**).



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Figure 1: Synthetic pathway for **Phellodendrine-d3** via direct quaternization.

Detailed Synthesis Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]

- Precursor: (-)-Coreximine (CAS: 483-04-5, >98% purity).[1]
- Labeling Reagent: Iodomethane-d3 (99.5 atom % D).[1] Warning: Carcinogenic and volatile.
- Solvent: Anhydrous Acetone or Methanol.[1]
- Purification: HPLC grade Acetonitrile, Water, Formic Acid.
- Equipment: Sealed pressure tube or reflux condenser, Rotary evaporator, Preparative HPLC (optional).

Step-by-Step Procedure

Phase 1: Quaternization Reaction[1]

- Dissolution: In a dry 10 mL round-bottom flask or pressure tube, dissolve 50 mg (0.15 mmol) of (-)-Coreximine in 3 mL of anhydrous acetone.
 - Note: Acetone is preferred over methanol to promote precipitation of the iodide salt product.
- Reagent Addition: Add 28 μ L (0.45 mmol, 3.0 eq) of Iodomethane-d3.
 - Safety: Perform in a fume hood.

is highly volatile (42°C).

- Incubation: Seal the vessel and stir at room temperature for 4–6 hours.
 - Optimization: If precipitation is slow, warm gently to 35°C, but avoid high heat to prevent degradation.
- Monitoring: Monitor reaction progress via TLC (Silica gel; MeOH:CH₂Cl₂ 1:10). The starting material (tertiary amine) will migrate, while the quaternary product will remain at the baseline or require a polar mobile phase (e.g., MeOH:Water:Acetic Acid) to move.

Phase 2: Isolation and Workup

- Precipitation: The **Phellodendrine-d₃** iodide salt typically precipitates as a pale yellow solid. [\[1\]](#)
- Filtration: Filter the precipitate and wash with cold diethyl ether () to remove unreacted and Coreximine.
- Drying: Dry the solid under high vacuum for 2 hours.

Phase 3: Anion Exchange (Crucial for LC-MS)

Iodide ions (

) can suppress ionization in ESI-MS.[\[1\]](#) It is recommended to convert the salt to a Chloride or Formate form.

- Dissolve the iodide salt in 50% aqueous methanol.
- Pass through a small column of Amberlite IRA-402 (Cl⁻ form) or similar anion exchange resin.[\[1\]](#)
- Evaporate the eluate to obtain **Phellodendrine-d₃** Chloride.[\[1\]](#)

Quality Control & Validation

Before use in bioanalysis, the IS must be characterized.

A. Mass Spectrometry (ESI+)

Infuse the standard into the MS to confirm deuterium incorporation.

Parameter	Native Phellodendrine	Phellodendrine-d3 (IS)
Precursor Ion ()	342.2	345.2
Product Ion ()	192.1	192.1 (or shifted fragment)
Mass Shift	-	+3.0 Da
Isotopic Purity	-	>99% (Check for 342 contribution)

Note on Fragmentation: The major fragment of **Phellodendrine** often involves the Retro-Diels-Alder (RDA) cleavage of the C-ring.[1] If the charge and the

group are retained in the fragment, the fragment mass will also shift by +3 Da. If the fragment loses the nitrogen moiety, the mass remains unchanged. Empirical verification of the transition is required.

B. NMR Validation

- ¹H-NMR (DMSO-d₆): Confirm the absence of the singlet peak at

ppm corresponding to the

group seen in native **Phellodendrine**.

- Confirmation: The rest of the skeletal protons should match the native spectra.

LC-MS/MS Bioanalytical Protocol

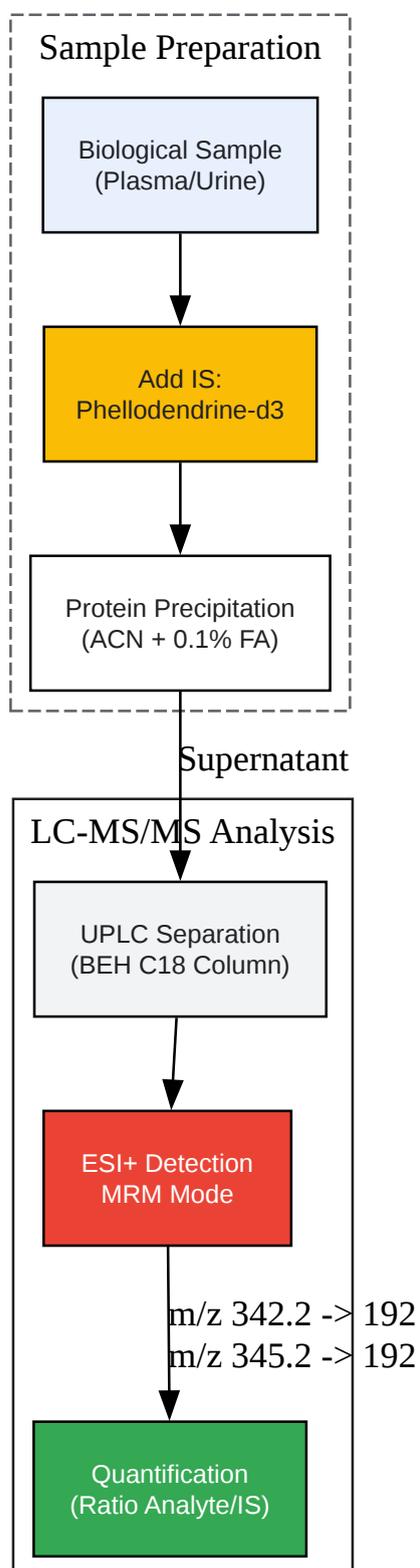
This workflow integrates the synthesized IS into a plasma pharmacokinetic study.

Sample Preparation (Protein Precipitation)[1][14]

- Aliquot: 50 μ L Rat/Human Plasma.
- IS Addition: Add 10 μ L of **Phellodendrine-d3** working solution (e.g., 500 ng/mL in MeOH).
- Precipitation: Add 150 μ L Acetonitrile (0.1% Formic Acid). Vortex 1 min.
- Centrifugation: 12,000 rpm for 10 min at 4°C.
- Injection: Inject 5 μ L of supernatant.

Chromatographic Conditions

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m).[2]
- Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to prevent peak tailing of amines).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 3.0 min.



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Figure 2: Bioanalytical workflow utilizing **Phellodendrine-d3**.

References

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